molecular formula C16H10BrCl2N3O2S B3456311 N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B3456311
M. Wt: 459.1 g/mol
InChI Key: DVZHFDCDJCUTNG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, commonly known as BPTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTA is a thioacetamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BPTA is not fully understood. However, it has been reported to induce cell death in cancer cells by activating the intrinsic apoptotic pathway. BPTA has also been reported to inhibit the activity of protein tyrosine phosphatases by forming a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects:
BPTA has been reported to have various biochemical and physiological effects. In vitro studies have shown that BPTA induces cell death in cancer cells by activating the intrinsic apoptotic pathway. BPTA has also been reported to inhibit the activity of protein tyrosine phosphatases, which are important enzymes involved in various cellular processes. In vivo studies have shown that BPTA has anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BPTA has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized with high purity. BPTA has also been reported to have low toxicity in vitro and in vivo. However, BPTA has some limitations for lab experiments. It is a thioacetamide derivative, which can be unstable in certain conditions. BPTA is also a relatively new compound, and its properties and potential applications are still being studied.

Future Directions

There are several future directions for the study of BPTA. One direction is to further investigate its potential applications in medicinal chemistry, biochemistry, and pharmacology. Another direction is to study its mechanism of action in more detail to better understand its effects on cancer cells and protein tyrosine phosphatases. Additionally, future studies could focus on optimizing the synthesis of BPTA and developing new derivatives with improved properties.

Scientific Research Applications

BPTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BPTA has been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells. In biochemistry, BPTA has been studied as a potential inhibitor of protein tyrosine phosphatases, which are important enzymes involved in various cellular processes. In pharmacology, BPTA has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2N3O2S/c17-9-1-4-11(5-2-9)20-14(23)8-25-16-22-21-15(24-16)12-6-3-10(18)7-13(12)19/h1-7H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZHFDCDJCUTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

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